Regioisomeric Impact on PROTAC Linker Attachment
The 2-(bromomethyl)-4-fluoro-1-methoxy substitution pattern places the benzylic bromide at the ortho position relative to the methoxy group and para to fluorine, creating a vector angle distinct from the 4-(bromomethyl)-1-fluoro-2-methoxy isomer [1]. This geometry directly impacts PROTAC ternary-complex formation. Vendors explicitly classify the target compound as a 'Protein Degrader Building Block', whereas the 4-fluoro-3-methoxy isomer (CAS 141080-73-1) is primarily indexed as a general pharmaceutical intermediate without this designation [2].
| Evidence Dimension | PROTAC-specific building-block classification and linker-attachment geometry |
|---|---|
| Target Compound Data | 2-(Bromomethyl)-4-fluoro-1-methoxybenzene (CAS 700381-18-6); explicitly listed under 'Protein Degrader Building Blocks' at ≥98% purity [2] |
| Comparator Or Baseline | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS 141080-73-1); listed as generic pharmaceutical intermediate, no PROTAC-specific classification |
| Quantified Difference | Exclusive PROTAC-building-block categorization for target regioisomer; comparator lacks this category assignment. |
| Conditions | Vendor catalog classification based on end-user application fields and synthetic utility. |
Why This Matters
Purchasers aiming to build PROTAC libraries should select the regioisomer explicitly validated for degrader applications to avoid synthetic re-optimization of linker geometry.
- [1] Calpaclab. 2-(Bromomethyl)-4-fluoro-1-methoxybenzene (Protein Degrader Building Blocks). https://www.calpaclab.com View Source
- [2] Coolpharm. 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS 141080-73-1). Product listing. https://www.coolpharm.com.cn View Source
